(R)-2-(3-Ethylureido)-2-phenylacetic acid
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Overview
Description
®-2-(3-Ethylureido)-2-phenylacetic acid is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an ethylureido group attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Ethylureido)-2-phenylacetic acid typically involves the reaction of phenylacetic acid with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of ®-2-(3-Ethylureido)-2-phenylacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure efficient conversion of reactants to the desired product.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Ethylureido)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethylureido group can undergo substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the phenylacetic acid moiety.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted urea derivatives with different nucleophiles.
Scientific Research Applications
®-2-(3-Ethylureido)-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(3-Ethylureido)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(3-Methylureido)-2-phenylacetic acid
- ®-2-(3-Propylureido)-2-phenylacetic acid
- ®-2-(3-Butylureido)-2-phenylacetic acid
Uniqueness
®-2-(3-Ethylureido)-2-phenylacetic acid is unique due to its specific ethylureido group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.
Properties
CAS No. |
41807-34-5 |
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Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2R)-2-(ethylcarbamoylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C11H14N2O3/c1-2-12-11(16)13-9(10(14)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,14,15)(H2,12,13,16)/t9-/m1/s1 |
InChI Key |
ZWVBAHITHMYEMS-SECBINFHSA-N |
Isomeric SMILES |
CCNC(=O)N[C@H](C1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CCNC(=O)NC(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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